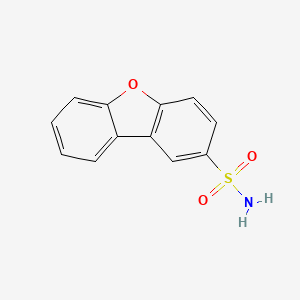

Dibenzofuran-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

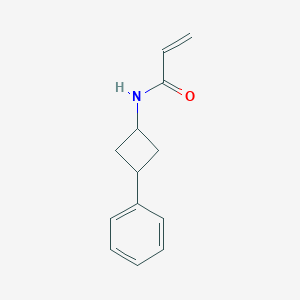

Dibenzofuran-2-sulfonamide is a chemical compound that contains the sulfonamide functional group . It is a derivative of dibenzofuran , which is a thermally robust compound with a convenient liquid range .

Synthesis Analysis

The synthesis of dibenzofuran derivatives has been a topic of interest in recent years . The process often starts with synthesizing dibenzofurans by creating the C–O bond of the furan ring . In the following steps, dibenzofurans are formed by cyclizing diarylether derivatives . The last part of this update concerns the construction of dibenzofurans from benzofuran or phenol derivatives .Applications De Recherche Scientifique

Inhibition of Tumor-Associated Isozyme

Dibenzofuran-2-sulfonamide derivatives have been researched for their potential in inhibiting the tumor-associated isozyme carbonic anhydrase IX. Studies show that these compounds, including halogenated sulfonamides, exhibit significant inhibition activity, suggesting possible applications as antitumor agents. Such inhibitors display distinct profiles from classical isozymes, indicating their unique potential in cancer therapy (Ilies et al., 2003).

Mechanisms and Trends in Resistance

Sulfonamide resistance, particularly in bacteria, is a critical area of research. The study of dihydropteroate synthase, the target of sulfonamides, provides insight into the resistance mechanisms and trends. This research is significant for understanding the evolving effectiveness of sulfonamides and designing new strategies to combat bacterial resistance (Sköld, 2000).

Bioorthogonal Release of Sulfonamides

Research into the bioorthogonal release of sulfonamides, including derivatives of this compound, has shown promising results. The use of sulfonyl sydnonimines and dibenzoazacyclooctyne (DIBAC) enables efficient release of these compounds, highlighting a novel method for the controlled release of drugs (Shao et al., 2018).

Role in Antibacterial Action

This compound derivatives play a role in the antibacterial action by competing with essential metabolites for enzyme sites on bacterial cells. This mechanism is crucial for understanding their bacteriostatic effect and guides the development of new antibacterial strategies (Wood, 1942).

Design and Synthesis for Antimicrobial Applications

The design and synthesis of N-sulfonamide derivatives, including those related to this compound, are researched for their antimicrobial properties. These studies focus on combining inhibitory activities against specific enzymes, highlighting the potential of these compounds in antimicrobial applications (Azzam et al., 2020).

Detection in Environmental Samples

Research has also been conducted on methods for detecting sulfonamides, including this compound derivatives, in environmental samples. This is crucial for monitoring the impact of these compounds on the environment and human health (Zhou & Fang, 2015).

Propriétés

IUPAC Name |

dibenzofuran-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3S/c13-17(14,15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPSDEFFXLRCAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine dihydrochloride](/img/structure/B2652003.png)

![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2652007.png)

![1-Cyclopropyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one](/img/structure/B2652008.png)

![N-({2-[(benzyloxy)methyl]phenyl}methyl)-2-chloroacetamide](/img/structure/B2652010.png)

![3-(1-([1,1'-Biphenyl]-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2652017.png)